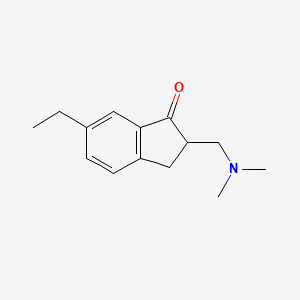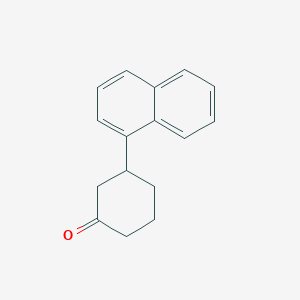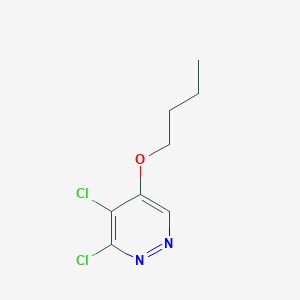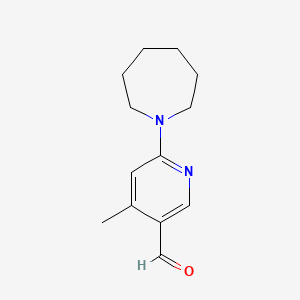![molecular formula C11H12ClN3 B11885403 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining a cyclopropyl group, an imidazo[4,5-c]pyridine core, and a 1-chloroethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyridine-based precursor, followed by chlorination to introduce the 1-chloroethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The 1-chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its application, whether in medicinal chemistry or materials science.
類似化合物との比較
Similar Compounds
2-(1-Chloroethyl)-1H-imidazo[4,5-c]pyridine: Lacks the cyclopropyl group, which may affect its chemical properties and applications.
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine: Lacks the 1-chloroethyl group, potentially altering its reactivity and biological activity.
2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine: Similar structure but with a bromo substituent, which may influence its reactivity and applications.
Uniqueness
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the cyclopropyl group and the 1-chloroethyl substituent makes it a versatile compound for various applications.
特性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
2-(1-chloroethyl)-1-cyclopropylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H12ClN3/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3H2,1H3 |
InChIキー |
HBAPSBBQPOTGBG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(N1C3CC3)C=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)
![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)






![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)
